molecular formula C13H11NO B13861227 2-(3-Pyridin-2-ylphenyl)acetaldehyde

2-(3-Pyridin-2-ylphenyl)acetaldehyde

Cat. No.: B13861227
M. Wt: 197.23 g/mol
InChI Key: YATGZQOYOSZIBG-UHFFFAOYSA-N
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Description

2-(3-Pyridin-2-ylphenyl)acetaldehyde is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridin-2-ylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with phenylacetaldehyde under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridin-2-ylphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)

Major Products Formed:

    Oxidation: 2-(3-Pyridin-2-ylphenyl)acetic acid

    Reduction: 2-(3-Pyridin-2-ylphenyl)ethanol

    Substitution: 2-(3-Nitropyridin-2-ylphenyl)acetaldehyde, 2-(3-Bromopyridin-2-ylphenyl)acetaldehyde

Mechanism of Action

The mechanism of action of 2-(3-Pyridin-2-ylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(3-Pyridin-2-ylphenyl)acetaldehyde is unique due to its combination of a pyridine ring, phenyl group, and aldehyde moiety. This structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(3-pyridin-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C13H11NO/c15-9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8-10H,7H2

InChI Key

YATGZQOYOSZIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CC=O

Origin of Product

United States

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